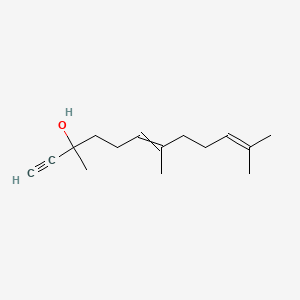
6,10-Dodecadien-1-yn-3-ol, 3,7,11-trimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
. This compound is characterized by its unique structure, which includes a diene, an alkyne, and a hydroxyl group. It is commonly found in various essential oils and has a range of applications in different fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6,10-Dodecadien-1-yn-3-ol, 3,7,11-trimethyl- typically involves the use of starting materials such as farnesol or nerolidol. One common synthetic route includes the following steps:
Isomerization: Farnesol is isomerized to nerolidol.
Dehydration: Nerolidol undergoes dehydration to form the alkyne.
Hydroxylation: The alkyne is then hydroxylated to produce 6,10-Dodecadien-1-yn-3-ol, 3,7,11-trimethyl-.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar steps as mentioned above but optimized for higher yields and purity. The reaction conditions typically include controlled temperatures, pressures, and the use of catalysts to facilitate the reactions.
Analyse Chemischer Reaktionen
Types of Reactions
6,10-Dodecadien-1-yn-3-ol, 3,7,11-trimethyl- undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde.
Reduction: The alkyne can be reduced to an alkene or an alkane.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products Formed
Oxidation: Formation of 6,10-Dodecadien-1-yn-3-one, 3,7,11-trimethyl-.
Reduction: Formation of 6,10-Dodecadien-1-yn-3-ol, 3,7,11-trimethyl-.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Wissenschaftliche Forschungsanwendungen
6,10-Dodecadien-1-yn-3-ol, 3,7,11-trimethyl- has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 6,10-Dodecadien-1-yn-3-ol, 3,7,11-trimethyl- involves its interaction with various molecular targets and pathways. The hydroxyl group allows it to form hydrogen bonds with biological molecules, while the alkyne and diene moieties enable it to participate in various chemical reactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to its observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Nerolidol: 3,7,11-trimethyl-1,6,10-dodecatrien-3-ol
Farnesol: 3,7,11-trimethyl-2,6,10-dodecatrien-1-ol
Dehydrofarnesol: 3,7,11-trimethyl-2,6,10-dodecatrien-1-yn-3-ol
Uniqueness
6,10-Dodecadien-1-yn-3-ol, 3,7,11-trimethyl- is unique due to its combination of a diene, an alkyne, and a hydroxyl group, which imparts distinct chemical and biological properties. This structural uniqueness allows it to participate in a variety of chemical reactions and interact with biological targets in ways that similar compounds may not.
Eigenschaften
CAS-Nummer |
2387-68-0 |
|---|---|
Molekularformel |
C15H24O |
Molekulargewicht |
220.35 g/mol |
IUPAC-Name |
(6E)-3,7,11-trimethyldodeca-6,10-dien-1-yn-3-ol |
InChI |
InChI=1S/C15H24O/c1-6-15(5,16)12-8-11-14(4)10-7-9-13(2)3/h1,9,11,16H,7-8,10,12H2,2-5H3/b14-11+ |
InChI-Schlüssel |
ZNVPGYAGXVEAFP-SDNWHVSQSA-N |
Isomerische SMILES |
CC(=CCC/C(=C/CCC(C)(C#C)O)/C)C |
Kanonische SMILES |
CC(=CCCC(=CCCC(C)(C#C)O)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















